

Solubility of N,N-Dibenzylethanolamine in various organic solvents

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Compound of Interest

Compound Name: **N,N-Dibenzylethanolamine**

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An In-Depth Technical Guide to the Solubility of **N,N-Dibenzylethanolamine** in Various Organic Solvents

Authored by: A Senior Application Scientist Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. **N,N-Dibenzylethanolamine**, a tertiary amine alcohol, serves as a crucial building block in the synthesis of a range of specialized molecules, including those for electronic applications like photoresists.^[1] The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reaction conditions, and purification strategies. This guide provides a comprehensive examination of the solubility characteristics of **N,N-Dibenzylethanolamine**, blending theoretical principles with practical experimental guidance for researchers, scientists, and professionals in drug development.

Physicochemical Profile of N,N-Dibenzylethanolamine

A foundational understanding of the molecular structure and properties of **N,N-Dibenzylethanolamine** is essential to comprehending its solubility behavior.

- Molecular Formula: $C_{16}H_{19}NO$ ^{[2][3]}

- Molecular Weight: 241.33 g/mol [2][3]
- CAS Number: 101-06-4[2]
- Melting Point: Approximately 38°C[4]
- Boiling Point: Approximately 206°C at 15 mmHg[4]
- Appearance: White or colorless to light yellow powder, lump, or clear liquid.[5]

The molecular architecture of **N,N-Dibenzylethanolamine** features a tertiary amine nitrogen atom, a primary alcohol (hydroxyl group), and two nonpolar benzyl groups. This combination of a polar head (the ethanolamine moiety) and bulky, nonpolar benzyl groups results in an amphiphilic character that governs its interactions with different solvents.

Caption: Molecular structure of **N,N-Dibenzylethanolamine** highlighting key functional groups.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage is scientifically rooted in the nature of intermolecular forces between solute and solvent molecules. For **N,N-Dibenzylethanolamine**, the following interactions are key:

- Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, and both the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[6] This is a significant factor in its solubility in protic solvents like alcohols.
- Dipole-Dipole Interactions: The polar C-N and C-O bonds create a molecular dipole, allowing for electrostatic interactions with other polar molecules.
- Van der Waals Forces (London Dispersion Forces): The two large benzyl groups contribute significantly to the molecule's size and surface area, leading to substantial van der Waals forces. These forces are the primary mode of interaction with nonpolar solvents.

A solvent's ability to dissolve **N,N-Dibenzylethanolamine** depends on its capacity to overcome the solute-solute interactions in the solid state and form stable solute-solvent interactions.

Solubility Profile of N,N-Dibenzylethanamine: A Qualitative Assessment

While extensive quantitative solubility data for **N,N-Dibenzylethanamine** in a wide array of organic solvents is not readily available in published literature, a qualitative assessment can be inferred from its structure. The following table provides a predicted solubility profile. It is imperative to note that these are estimations and should be confirmed by experimental determination.

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Ethanol	Soluble	The hydroxyl group of ethanol can effectively hydrogen bond with the ethanolamine moiety of the solute. The ethyl group of ethanol can interact with the benzyl groups via van der Waals forces.
Methanol	Soluble	Similar to ethanol, methanol is a good hydrogen bonding solvent.	
Polar Aprotic	Acetone	Soluble	Acetone's carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl group. Its dipole moment allows for favorable dipole-dipole interactions. A related compound, N,N-dibenzylethylenediamine diacetate, is slightly soluble in acetone. [7]
Ethyl Acetate	Soluble	The ester functionality of ethyl acetate can participate in dipole-dipole interactions and act as a hydrogen	

bond acceptor.[8][9] The ethyl and acetyl groups provide sites for van der Waals interactions with the benzyl groups. A related compound is slightly soluble in ethyl acetate.[7]

Dichloromethane
(DCM)

Soluble

DCM is a polar aprotic solvent that can engage in dipole-dipole interactions. Its ability to dissolve a wide range of organic compounds suggests it would be a suitable solvent.

Nonpolar

Toluene

Sparingly Soluble

Toluene's aromatic ring can interact favorably with the benzyl groups of the solute through π - π stacking and van der Waals forces. However, its lack of polarity and hydrogen bonding capability would limit its interaction with the polar ethanolamine head.

Hexane

Insoluble

Hexane is a nonpolar aliphatic hydrocarbon. The energy required to break the solute-

solute interactions (especially those involving the polar head) would not be compensated by the weak van der Waals forces between hexane and the solute.

Benzene

Sparingly Soluble

Similar to toluene, benzene can interact with the benzyl groups. A related compound shows slight solubility in benzene.[\[7\]](#)

Experimental Determination of Solubility: The Gold Standard

The most reliable method for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[\[2\]](#)[\[10\]](#) This method is widely accepted and considered a benchmark for solubility measurements.[\[10\]](#)

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of **N,N-Dibenzylethanolamine** in an organic solvent at a specified temperature.

Materials:

- **N,N-Dibenzylethanolamine** (solid, high purity)
- Solvent of interest (analytical grade)

- Stoppered flasks or vials (e.g., borosilicate glass)
- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., 0.45 µm PTFE)
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analysis method.

Procedure:

- Preparation: Add an excess amount of solid **N,N-Dibenzylethanolamine** to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
- Equilibration: Seal the flasks and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.
- Phase Separation: After equilibration, allow the flasks to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
- Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any suspended solid particles.
- Quantification: Accurately weigh the filtered sample. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC).
- Analysis: Analyze the diluted sample using a validated analytical method to determine the concentration of **N,N-Dibenzylethanolamine**.

- Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100g of solvent, mol/L).

Caption: Workflow for the isothermal shake-flask solubility determination method.

Applications and Implications in Research and Development

A comprehensive understanding of the solubility of **N,N-Dibenzylethanolamine** is critical for several applications:

- Reaction Chemistry: The choice of solvent is crucial for controlling reaction rates, yields, and impurity profiles. Knowing the solubility allows for the selection of an appropriate solvent that can dissolve reactants and facilitate the desired chemical transformation.
- Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization processes for purification. By identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, efficient purification can be achieved.
- Formulation Development: In the context of drug development, if **N,N-Dibenzylethanolamine** or its derivatives are part of a final formulation, understanding its solubility in various pharmaceutically acceptable solvents is a prerequisite.
- Analytical Method Development: Solubility information is necessary for preparing stock solutions and standards for analytical methods such as HPLC, GC, and NMR.

Conclusion

N,N-Dibenzylethanolamine presents a fascinating case study in solubility, with its amphiphilic nature arising from the interplay of a polar ethanolamine head and nonpolar benzyl groups. While quantitative data remains to be extensively documented, a qualitative understanding based on fundamental chemical principles provides a strong predictive framework. This guide has outlined these principles, provided a detailed protocol for the experimental determination of its solubility via the shake-flask method, and highlighted the practical implications of this data. For researchers and developers, the experimental determination of the solubility of **N,N-Dibenzylethanolamine** is a critical step in the development of effective pharmaceuticals and materials.

Dibenzylethanolamine in solvents relevant to their specific application is a critical step that will enable process optimization, improve yields, and ensure the quality of the final product.

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